2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound is also known as 8-Thioxanthine-9-acetamide and has a molecular formula of C11H14N4O3S. It is a purine derivative and a member of the xanthine family. In
Scientific Research Applications
2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. The compound has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects through various pathways such as the inhibition of pro-inflammatory cytokines, modulation of oxidative stress, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of viral infections such as HIV and hepatitis C. Furthermore, the development of new formulations and delivery systems for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesis Methods
The synthesis of 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves the reaction of 8-thioxanthine with chloroacetyl chloride in the presence of triethylamine. The resulting product is purified through recrystallization to obtain the final compound. The purity and yield of the product can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
Product Name |
2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
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Molecular Formula |
C10H13N5O3S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H13N5O3S/c1-13-6-7(12-9(13)19-4-5(11)16)14(2)10(18)15(3)8(6)17/h4H2,1-3H3,(H2,11,16) |
InChI Key |
OIFLXPXGEYVMCL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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